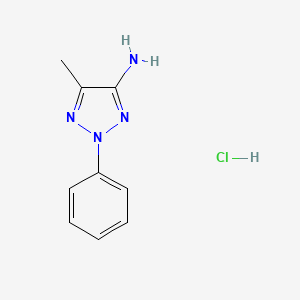

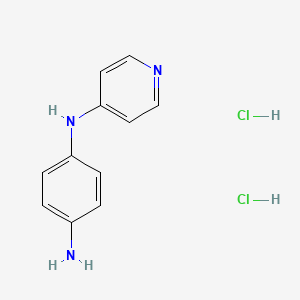

5-甲基-2-苯基-2H-1,2,3-三唑-4-胺盐酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of triazole derivatives often involves the interaction of various intermediates with reagents to form the desired triazole core. For instance, the interaction of an intermediate chromeno pyrimidine with hydrazonyl halides can furnish triazine derivatives, which are structurally related to triazoles . Similarly, the reaction of methyl 5-amino-1H-[1,2,4]triazole-3-carboxylate with acetic anhydride leads to acetylated products, indicating the reactivity of triazole derivatives towards acylation .

Molecular Structure Analysis

The molecular structure of triazole derivatives can be elucidated using spectroscopic methods such as NMR, FTIR, and X-ray diffraction. For example, the crystal structure of a thiazol-2-amine derivative was determined by single-crystal X-ray diffraction, revealing the presence of intermolecular hydrogen bonds and a three-dimensional network structure . Similarly, the planarity of the triazolo[1,5-a][1,3,5]triazine heterocyclic core and the involvement of amino groups in π-electron delocalization were observed .

Chemical Reactions Analysis

Triazole derivatives can undergo various chemical reactions, including aminomethylation, which involves the nitrogen atom of the thioamide group . The solvent-free interaction between triazines and triazol-3-amines indicates the possibility of ipso-substitution reactions . Additionally, the synthesis of 7-amino-substituted triazolo[1,5-a][1,3,5]triazin-5-amines shows the chemo- and regioselectivity of triazine ring closure reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of triazole derivatives can be studied using techniques like HPLC, GC-MS, and multinuclear NMR spectroscopy. The susceptibility to acetylation and the pathways of formation for acetylated isomers have been explored for methyl 5-amino-1H-[1,2,4]triazole-3-carboxylate . The crystal packing and intermolecular hydrogen bonding patterns contribute to the stability of the molecular structure . Proton tautomerism and stereoisomerism have also been studied, revealing the preferred tautomeric forms and conformational arrangements of thiazolone derivatives .

科学研究应用

- 研究: 一系列的 2-苯基-5-甲基-2H-1,2,3-三唑-4-羧酸/碳酰肼衍生物被合成,作为非布索坦(一种已知的 XO 抑制剂)的类似物。 在这些化合物中,羧酸衍生物 (7a–h 和 8a–h) 在亚微摩尔/纳摩尔范围内表现出高效力 .

- 用途: 它可用于构建药物分子和生物活性化合物。 例如,它可能在合成药物分子苏沃雷克斯坦中找到应用 .

黄嘌呤氧化酶抑制

抗菌活性

有机合成和药物化学

神经保护和抗炎特性

安全和危害

The safety data sheet for this chemical indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has potential hazards including acute oral toxicity, acute dermal toxicity, acute inhalation toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .

作用机制

Target of Action

The primary target of 5-Methyl-2-phenyl-2H-1,2,3-triazol-4-amine hydrochloride is xanthine oxidase (XO), an enzyme involved in purine metabolism . This compound has been evaluated for its in vitro xanthine oxidase inhibitory activity .

Mode of Action

5-Methyl-2-phenyl-2H-1,2,3-triazol-4-amine hydrochloride interacts with xanthine oxidase, inhibiting its activity

Biochemical Pathways

By inhibiting xanthine oxidase, 5-Methyl-2-phenyl-2H-1,2,3-triazol-4-amine hydrochloride affects the purine degradation pathway . This can lead to a decrease in the production of uric acid, a byproduct of this pathway, which may have implications in conditions like gout where uric acid levels are elevated.

Result of Action

The inhibition of xanthine oxidase by 5-Methyl-2-phenyl-2H-1,2,3-triazol-4-amine hydrochloride can lead to a decrease in the production of uric acid . This could potentially alleviate symptoms in conditions like gout, where uric acid accumulation causes painful inflammation.

生化分析

Biochemical Properties

5-Methyl-2-phenyl-2H-1,2,3-triazol-4-amine hydrochloride has been found to exhibit potent inhibitory activity against xanthine oxidase (XO), an enzyme involved in purine metabolism . This suggests that it may interact with this enzyme and potentially other biomolecules in the body.

Molecular Mechanism

It has been suggested that it acts as a mixed-type inhibitor of xanthine oxidase, indicating that it may bind to the active site of this enzyme .

Temporal Effects in Laboratory Settings

Triazole compounds are known for their high chemical stability , suggesting that this compound may also exhibit stability and long-term effects on cellular function in in vitro or in vivo studies.

Metabolic Pathways

Given its inhibitory activity against xanthine oxidase , it may be involved in the metabolic pathway of purine degradation.

属性

IUPAC Name |

5-methyl-2-phenyltriazol-4-amine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N4.ClH/c1-7-9(10)12-13(11-7)8-5-3-2-4-6-8;/h2-6H,1H3,(H2,10,12);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOYWTQYSLBIIHC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(N=C1N)C2=CC=CC=C2.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClN4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.66 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(benzo[d][1,3]dioxol-5-yl)-2-((3-(thiophen-2-yl)-1,4-diazaspiro[4.4]nona-1,3-dien-2-yl)thio)acetamide](/img/structure/B2552630.png)

![N-((3-(benzo[d][1,3]dioxol-5-yl)-2-oxooxazolidin-5-yl)methyl)-2-ethoxyacetamide](/img/structure/B2552631.png)

![8-[(2Z)-2-[(Z)-2-chloro-3-(4-nitrophenyl)prop-2-enylidene]hydrazinyl]-7-ethyl-1,3-dimethylpurine-2,6-dione](/img/structure/B2552633.png)

![6-(4-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)piperazin-1-yl)-3-methyl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2552640.png)

![4-((3-(4-(benzyloxy)phenyl)-1,2,4-oxadiazol-5-yl)methyl)-7-chloro-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B2552644.png)

![1-(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-phenoxyethanone](/img/structure/B2552651.png)